molecular formula C18H18N4O B7501047 N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B7501047
M. Wt: 306.4 g/mol
InChI Key: LMFKXGYMXGLVAY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and material science.

Biology: In biological research, N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is studied for its potential biological activity. It may act as a ligand for various receptors or enzymes, influencing cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties may enhance the performance and efficacy of these products.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound's interaction with these targets can modulate cellular functions and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • N-cyclopropyl-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

  • N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Uniqueness: N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclopropyl-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-22-17-15(11-19-22)14(18(23)20-13-8-9-13)10-16(21-17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKXGYMXGLVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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